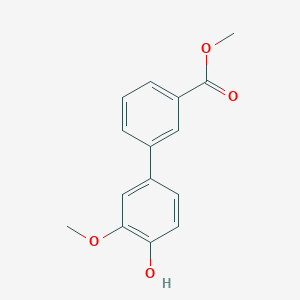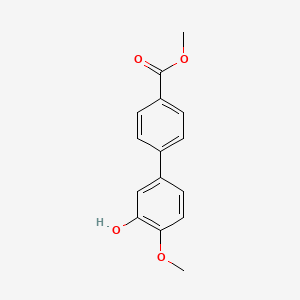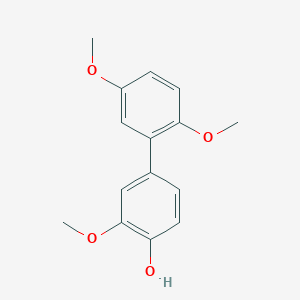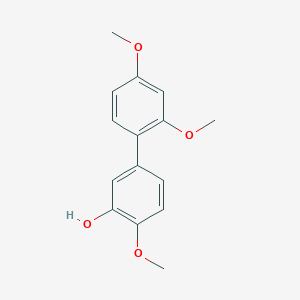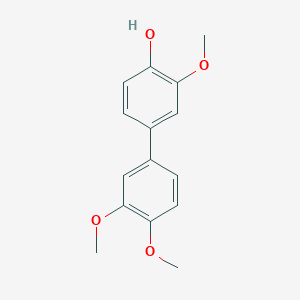
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) is a phenolic compound that has been used in various scientific research applications due to its unique properties. It is a colorless solid with a melting point of 74-76°C and a boiling point of 211-213°C. It is insoluble in water, but soluble in most organic solvents. This compound has been used in various scientific research applications due to its unique properties.
Mechanism of Action
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of neurotransmitters, such as dopamine and serotonin. By inhibiting MAO, 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) can increase levels of these neurotransmitters, which can have an effect on mood and behavior.
Biochemical and Physiological Effects
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) has been shown to have various biochemical and physiological effects. It has been shown to have an antidepressant effect, as well as an anxiolytic effect. It has also been shown to have an anti-inflammatory effect and to inhibit the enzyme monoamine oxidase (MAO). Additionally, it has been shown to have an anticonvulsant effect and to possess antioxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) in laboratory experiments is its ability to inhibit the enzyme monoamine oxidase (MAO). This can be beneficial for experiments involving neurotransmitter levels, as it can increase the levels of these neurotransmitters. Additionally, it is relatively easy to synthesize and is relatively stable.
However, there are some limitations to using 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be toxic in high concentrations, and should be handled with care.
Future Directions
There are many potential future directions for research involving 4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%). These include further research into its antidepressant and anxiolytic effects, as well as its potential anti-inflammatory and anticonvulsant effects. Additionally, further research could be done into its potential to inhibit other enzymes and its potential antioxidant properties. Additionally, further research could be done into its potential to be used in the synthesis of various organic compounds and polymers. Finally, further research could be done into its potential to be used in the synthesis of various pharmaceuticals.
Synthesis Methods
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) can be synthesized from three main components: 4-methoxyphenol, 3,4-dimethoxybenzene, and sulfuric acid. The reaction involves the condensation of 4-methoxyphenol and 3,4-dimethoxybenzene in the presence of sulfuric acid, which acts as a catalyst. The product of this reaction is 4-(3,4-dimethoxyphenyl)-2-methoxyphenol (95%).
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol (95%) has been used in various scientific research applications due to its unique properties. It has been used in the synthesis of various organic compounds, including drugs, dyes, and fragrances. It has also been used as a reagent in the synthesis of various pharmaceuticals and as a catalyst in various organic reactions. Additionally, it has been used in the synthesis of various polymers, such as polystyrene and polycarbonate.
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-13-7-5-11(9-15(13)19-3)10-4-6-12(16)14(8-10)18-2/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRARNWJALKYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685653 |
Source


|
| Record name | 3,3',4'-Trimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-2-methoxyphenol | |
CAS RN |
1262001-29-5 |
Source


|
| Record name | 3,3',4'-Trimethoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)
